molecular formula C9H8N2 B14590301 9-Diazobicyclo[4.2.1]nona-2,4,7-triene CAS No. 61096-26-2

9-Diazobicyclo[4.2.1]nona-2,4,7-triene

Cat. No.: B14590301
CAS No.: 61096-26-2
M. Wt: 144.17 g/mol
InChI Key: HRGBGUJWMGFZNV-UHFFFAOYSA-N
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Description

9-Diazobicyclo[421]nona-2,4,7-triene is a unique bicyclic compound characterized by its distinctive structure, which includes a diazo group attached to a bicyclo[421]nona-2,4,7-triene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Diazobicyclo[4.2.1]nona-2,4,7-triene typically involves the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with alkynes. This reaction is often catalyzed by transition metal complexes such as cobalt (I) acetylacetonate in the presence of a three-component catalytic system comprising Co(acac)2, dppe, Zn, and ZnI2 . The reaction conditions usually involve moderate temperatures and inert atmospheres to ensure high yields and purity of the product.

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for large-scale production. The use of efficient catalytic systems and optimized reaction conditions can facilitate the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 9-Diazobicyclo[4.2.1]nona-2,4,7-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which exhibit significant biological activity and pharmacological potential .

Mechanism of Action

The mechanism of action of 9-Diazobicyclo[4.2.1]nona-2,4,7-triene involves its ability to undergo cycloaddition and substitution reactions, leading to the formation of biologically active derivatives. These derivatives can interact with molecular targets such as nicotinic acetylcholine receptors in the central and vegetative nervous systems, thereby exerting their pharmacological effects .

Properties

CAS No.

61096-26-2

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

9-diazobicyclo[4.2.1]nona-2,4,7-triene

InChI

InChI=1S/C9H8N2/c10-11-9-7-3-1-2-4-8(9)6-5-7/h1-8H

InChI Key

HRGBGUJWMGFZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC(C2=[N+]=[N-])C=C1

Origin of Product

United States

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